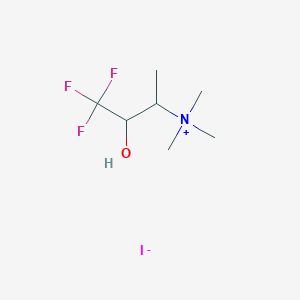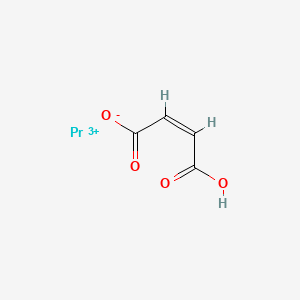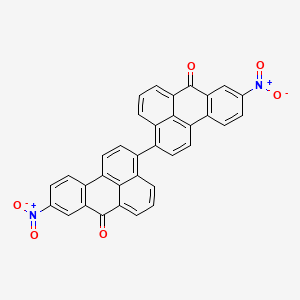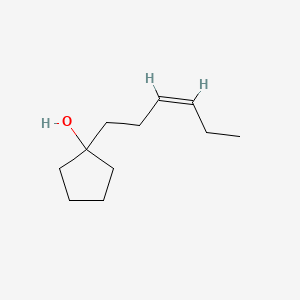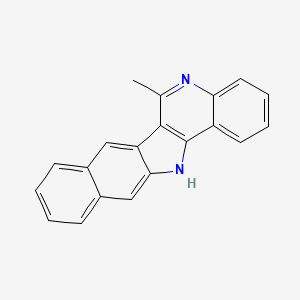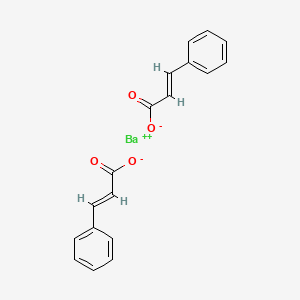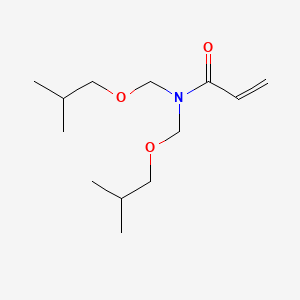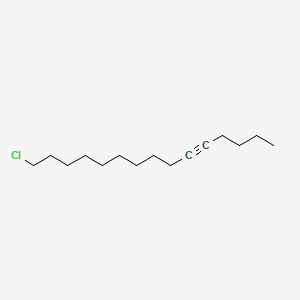
Thiourea, N-(2-(3-pyridinyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- is a heterocyclic compound that contains both pyridine and thiazole rings. It is a derivative of thiourea, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-aminothiazole with 2-(3-pyridinyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a thiazole ring.
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-methyl-: Contains a methyl group instead of a thiazole ring.
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-benzyl-: Features a benzyl group in place of the thiazole ring.
Uniqueness
Thiourea, N-(2-(3-pyridinyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
172505-83-8 |
|---|---|
Molekularformel |
C11H12N4S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-(2-pyridin-3-ylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C11H12N4S2/c16-10(15-11-14-6-7-17-11)13-5-3-9-2-1-4-12-8-9/h1-2,4,6-8H,3,5H2,(H2,13,14,15,16) |
InChI-Schlüssel |
NDYVNXPQIOOZOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCNC(=S)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



